molecular formula C7H11N3 B1628645 2,6-Dimethylpyridine-3,4-diamine CAS No. 3726-26-9

2,6-Dimethylpyridine-3,4-diamine

Cat. No.: B1628645
CAS No.: 3726-26-9
M. Wt: 137.18 g/mol
InChI Key: DIRTVLYRIHDHES-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,4-diamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, and two amino groups at positions 3 and 4 on the pyridine ring

Scientific Research Applications

2,6-Dimethylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2,6-Dimethylpyridine-3,4-diamine is considered hazardous. It is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 2,6-Dimethylpyridine-3,4-diamine could involve its use as a synthon for preparing derivatives of bis-3,4-di-hydroquinoxalin-2(1H)-one and bis-3,4-dihydro-2H-benzo-[b][1,4]oxazin-2-one, which have been characterized with strong analgesic activity during in vivo testing .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylpyridine-3,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between this compound and diamine oxidase results in the deamination of the compound, leading to the formation of corresponding aldehydes and hydrogen peroxide. This interaction is crucial for understanding the metabolic pathways involving polyamines and their regulation within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cell viability and proliferation. The compound’s impact on gene expression includes the upregulation or downregulation of genes involved in polyamine metabolism, thereby altering cellular metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for diamine oxidase, leading to enzyme-mediated deamination. This process results in the production of reactive oxygen species, which can further influence cellular redox states and signaling pathways. Additionally, this compound may inhibit or activate other enzymes involved in polyamine biosynthesis and catabolism, thereby modulating the overall polyamine homeostasis within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro and in vivo studies has revealed its impact on cellular proliferation and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular proliferation and metabolic activities by modulating polyamine levels. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polyamine metabolism. It interacts with enzymes such as diamine oxidase and polyamine oxidase, influencing the catabolism of polyamines. The compound’s involvement in these pathways affects the levels of metabolites such as putrescine, spermidine, and spermine, thereby modulating cellular metabolic flux and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, and its distribution within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins. The localization and accumulation of this compound within cells can affect its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and peroxisomes. This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of the compound affects its interactions with enzymes and other biomolecules, thereby modulating its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-3,4-diamine typically involves the reaction of 2,6-dimethylpyridine with nitrating agents to introduce nitro groups, followed by reduction to form the diamine. One common method involves the nitration of 2,6-dimethylpyridine using nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the amino groups, making it less reactive in certain types of chemical reactions.

    3,4-Diaminopyridine: Lacks the methyl groups, which can affect its steric and electronic properties.

    2,6-Dimethylpyridine-3,5-diamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.

Uniqueness

2,6-Dimethylpyridine-3,4-diamine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The combination of methyl and amino groups on the pyridine ring makes it a valuable intermediate in organic synthesis and a candidate for various scientific and industrial applications.

Properties

IUPAC Name

2,6-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRTVLYRIHDHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602009
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3726-26-9
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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